molecular formula C22H24N2O2 B7685616 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

Cat. No. B7685616
M. Wt: 348.4 g/mol
InChI Key: GUJLNWBXSHYZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Overexpression of Aurora kinases has been linked to various cancers, making them an attractive target for cancer therapy. HMN-214 is currently being studied for its potential as an anticancer agent.

Mechanism of Action

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide selectively inhibits Aurora kinases A and B, leading to disruption of the cell cycle and ultimately cell death. Aurora kinase A is involved in the regulation of mitosis, while Aurora kinase B is involved in cytokinesis. Inhibition of both kinases leads to mitotic arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This suggests that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may have potential as an antiangiogenic agent as well.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide in lab experiments is its selectivity for Aurora kinases A and B. This allows for more precise targeting of cancer cells, potentially reducing side effects. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may not be effective against all types of cancer, as some tumors may not rely heavily on Aurora kinases for growth.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of interest is the development of combination therapies with other anticancer drugs. Another area of interest is the exploration of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide as an antiangiogenic agent, potentially in combination with other antiangiogenic drugs. Additionally, further research is needed to determine the efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide against different types of cancer.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid with p-tolylmethylamine and butyryl chloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide inhibits the growth of various cancer cell lines, including lung, breast, and ovarian cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-10-7-15(2)8-11-19)14-18-13-17-9-6-16(3)12-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJLNWBXSHYZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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